Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of β-dicarbonyl and amine compounds . A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The work reflects synthesis, DFT studies, Hirshfeld charge analysis, and crystal data exploration of pharmacologically important compounds to understand its properties for further chemical transformations .Molecular Structure Analysis
The molecular structure of similar compounds like ETHYL 4-[3-(1H-INDOL-3-YL)PROPANAMIDO]BENZOATE has a Molecular Formula of C20H20N2O3, an Average mass of 336.384 Da, and a Monoisotopic mass of 336.147400 Da .Scientific Research Applications
Supramolecular Structures
A study by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of three substituted 4-pyrazolylbenzoates, which include a compound structurally related to Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate. The research detailed the formation of one, two, and three-dimensional hydrogen-bonded networks, showcasing the compound's potential in creating complex molecular architectures Portilla et al., 2007.
Heteroarotinoid Synthesis
The synthesis and characterization of heteroarotinoids, including Ethyl (E)‐4‐[2‐(3,4‐dihydro‐4,4‐dimethyl‐2H‐1‐benzopyran-6‐YL)‐1‐ propenyl]benzoate, have been described by Sunthankar et al. (1990). These compounds demonstrated activity in assays related to retinoic acid, highlighting their potential in medicinal chemistry Sunthankar et al., 1990.
Renewable PET Production
Research on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for producing biobased terephthalic acid precursors involved compounds structurally related to this compound. This study, conducted by Pacheco et al. (2015), contributes to the development of renewable polyethylene terephthalate (PET) Pacheco et al., 2015.
Thrombin-Receptor Antagonist
A compound named Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist, showing the therapeutic potential of such compounds in cardiovascular diseases. This research illustrates the broad applicability of this compound derivatives in drug development 郭瓊文, 2006.
Molecular Interaction Studies
The interaction between alcohol and alkyl benzoates, including Ethyl benzoate, was investigated by Mohan et al. (2011). This study provided insights into the molecular interactions and thermodynamic parameters, crucial for understanding the solvation and chemical behavior of such compounds Mohan et al., 2011.
Properties
IUPAC Name |
ethyl 4-[3-(5-methylfuran-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHUKCGJPCQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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